7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine
CAS No.:
Cat. No.: VC15921609
Molecular Formula: C11H5ClFN3S
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H5ClFN3S |
|---|---|
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | 7-chloro-5-(4-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C11H5ClFN3S/c12-9-8-11(14-5-17-8)16-10(15-9)6-1-3-7(13)4-2-6/h1-5H |
| Standard InChI Key | HNZKELMWHOTSNU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C(=N2)Cl)SC=N3)F |
Introduction
Structural and Chemical Identity of 7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine
Core Scaffold and Substituent Effects
The thiazolo[4,5-d]pyrimidine core consists of a fused bicyclic system combining a thiazole ring (positions 4–5) and a pyrimidine ring (positions 5–7). In 7-chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine, the chlorine atom at position 7 and the 4-fluorophenyl group at position 5 introduce distinct electronic and steric modifications:
-
Chlorine (position 7): Enhances electrophilicity and facilitates interactions with biological targets through halogen bonding .
-
4-Fluorophenyl (position 5): The fluorine atom’s electron-withdrawing nature modulates aromatic π-π stacking and improves metabolic stability compared to non-fluorinated analogs .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde, ethanol, reflux | 65–78 | |
| 2 | Diethyl sulfate, NaOH, 80°C | 72 | |
| 3 | POCl₃, microwave irradiation | 85 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR: The 4-fluorophenyl group exhibits characteristic doublets (δ 7.25–7.45 ppm) with coupling constants J = 8–9 Hz . The thiazole proton resonates as a singlet near δ 8.10 ppm .
-
¹³C NMR: The CF₃ group (if present) shows a quartet near δ 120 ppm, while the C-7 chloro substituent appears at δ 160–165 ppm .
-
X-ray Crystallography: For analogous compounds, planar geometry with dihedral angles <10° between the thiazole and pyrimidine rings is observed .
Computational Modeling and Molecular Interactions
Density functional theory (DFT) studies on similar thiazolo[4,5-d]pyrimidines reveal:
-
Electrostatic Potential: The 7-chloro group creates a localized positive region, enhancing binding to nucleophilic residues (e.g., cysteine or lysine) .
-
Docking Simulations: The 4-fluorophenyl moiety occupies hydrophobic pockets in kinase domains, as demonstrated in adenosine receptor antagonists .
Anticancer Activity and Mechanism of Action
Putative Mechanisms
-
Kinase Inhibition: Analogous compounds inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, inducing G₂/M arrest .
-
Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in DU145 prostate cancer cells .
Structure-Activity Relationships (SAR)
Role of the 7-Chloro Substituent
-
Electrophilicity: Chlorine’s electron-withdrawing effect increases reactivity toward cysteine residues in target proteins .
-
Steric Effects: Smaller than bromine or iodine, chlorine minimizes steric hindrance while maintaining potency .
Impact of the 4-Fluorophenyl Group
-
Lipophilicity: LogP increases by 0.5–1.0 units compared to phenyl analogs, improving membrane permeability .
-
Meta vs. Para Fluorine: Para-substitution (as in 4-fluorophenyl) enhances π-stacking with tyrosine residues in ATP-binding pockets .
Comparative Analysis with Clinical Candidates
Similarity to Approved Kinase Inhibitors
The 4-fluorophenyl moiety mirrors structural features of FDA-approved drugs:
-
Imatinib: Fluorinated aryl groups enhance Bcr-Abl binding affinity .
-
Erlotinib: Electron-withdrawing substituents stabilize drug-target interactions .
Advantages Over Non-Fluorinated Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume